N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-18(2,3)19-15(21)10-20-16(22)14(26-17(20)25)9-11-6-7-12(23-4)13(8-11)24-5/h6-9H,10H2,1-5H3,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFODEVMKYUHKFY-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloacetyl compound under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
N-tert-butylation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate biological pathways.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding, particularly in the context of its thiazolidinone core.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ in substituents on the benzylidene ring or the acetamide group. Below is a comparative analysis:
Key Findings :
- Halogen Substituents (e.g., bromo) : Bromine in the analogue introduces steric bulk and polarizability, favoring interactions with hydrophobic enzyme pockets.
- Alkyl Chains : Analogues with alkylated acetamide groups (e.g., 2-ethylhexyl ) exhibit higher logP values, suggesting better blood-brain barrier penetration.
Spectroscopic and Crystallographic Comparisons
- NMR Analysis: In analogues like N-(2-methylphenyl)-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide, NMR chemical shifts for protons near the thiazolidinone core (δ 7.2–7.8 ppm) remain consistent, while shifts in regions A (δ 3.5–4.5 ppm) and B (δ 1.2–2.0 ppm) vary due to substituent electronic effects .
- Crystallographic Data : SHELX-refined structures reveal that the Z-configuration of the benzylidene group is conserved across analogues, ensuring planar geometry critical for bioactivity .
Physicochemical and ADMET Properties
- Metabolic Stability : Methyl and methoxy groups reduce CYP450-mediated oxidation compared to brominated analogues .
Biological Activity
N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiazolidinone core structure with a tert-butyl group and a 3,4-dimethoxyphenyl substituent. The presence of the sulfur atom in the thiazolidinone ring enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄S₂ |
| Molecular Weight | 371.47 g/mol |
| CAS Number | Not available |
Research indicates that thiazolidinone derivatives exhibit their biological activities through various mechanisms:
- Antimicrobial Activity : Compounds in this class have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Antifungal Activity : They may interfere with fungal cell membrane integrity and inhibit key metabolic pathways.
- Anticancer Activity : Some derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including this compound against various bacterial strains. The compound exhibited significant inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antifungal Activity
The antifungal efficacy was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated:
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Candida albicans | 10 µg/mL |
| Aspergillus niger | 15 µg/mL |
This data shows promising antifungal properties, warranting further investigation into its therapeutic potential.
Anticancer Activity
In vitro studies on human leukemia cells demonstrated that this compound induced apoptosis at concentrations as low as 5 µg/mL. The mechanism involved the activation of caspase pathways leading to cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of thiazolidinone derivatives against drug-resistant bacterial strains. N-tert-butyl compound showed superior activity compared to conventional antibiotics .
- Antifungal Research : A research paper focused on the antifungal properties of thiazolidinones reported that derivatives like N-tert-butyl exhibited effective inhibition against phytopathogenic fungi, suggesting potential agricultural applications .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base (e.g., piperidine) to form the benzylidene-thiazolidinone intermediate.
- Step 2: Reaction of the intermediate with N-tert-butyl-2-bromoacetamide under reflux in a polar aprotic solvent (e.g., DMF) to introduce the acetamide side chain .
- Key Considerations: Reaction temperature (80–100°C) and solvent choice significantly impact yield. Thin-layer chromatography (TLC) and -NMR are used to monitor progress and confirm intermediate formation .
Q. How is the compound characterized post-synthesis?
Characterization methods include:
- Spectroscopy: - and -NMR to verify substituent positions and Z-configuration of the benzylidene group. IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and thione (C=S, ~1200 cm) functionalities .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and purity (>95%) .
- X-ray Crystallography: For unambiguous structural elucidation, though limited by crystal growth challenges for thiazolidinone derivatives .
Q. What in vitro assays are used to evaluate biological activity?
Common assays include:
- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols. IC values are calculated from dose-response curves .
- Cytotoxicity: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity. Results are compared to reference drugs like doxorubicin .
- Antimicrobial Activity: Broth microdilution assays for MIC (minimum inhibitory concentration) determination against bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers optimize the Z-configuration of the benzylidene moiety?
- Method: Use of sterically hindered bases (e.g., DBU) and aprotic solvents (e.g., THF) to favor Z-isomer formation via kinetic control.
- Validation: -NMR coupling constants (J = 10–12 Hz for Z-isomer) and NOESY spectroscopy to confirm spatial arrangement .
- Yield Improvement: Microwave-assisted synthesis reduces reaction time and enhances stereochemical control .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach 1: Validate assay conditions (e.g., pH, serum content) to rule out false negatives/positives. For example, serum proteins may bind the compound, reducing apparent activity .
- Approach 2: Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm target engagement.
- Approach 3: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing 3,4-dimethoxy with halogens) to identify critical pharmacophores .
Q. How to design molecular docking studies for this compound?
- Workflow:
- Protein Preparation: Retrieve target structure (e.g., PDB ID 1M17 for EGFR) and remove water/cofactors.
- Ligand Preparation: Generate 3D conformers of the compound using software like Open Babel, ensuring correct tautomerization (thione vs. thiol).
- Docking: Use AutoDock Vina with Lamarckian GA parameters. Validate docking poses against co-crystallized ligands.
- Analysis: Focus on hydrogen bonds (e.g., C=O with kinase hinge region) and hydrophobic interactions (e.g., tert-butyl group with allosteric pockets) .
Q. What are the challenges in achieving high yields during the final acetylation step?
- Key Issues: Competing side reactions (e.g., hydrolysis of the thione group) and steric hindrance from the tert-butyl substituent.
- Solutions:
- Use coupling agents like HATU or EDCI to activate the carboxylate intermediate.
- Optimize reaction time (4–6 hours) and temperature (50–60°C) to balance reactivity and stability .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before acetylation .
Q. How does the 3,4-dimethoxyphenyl group influence bioactivity compared to other substituents?
-
SAR Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
